(Z)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
This compound is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3. The thiadiazole ring is fused to a piperidine moiety, which is further linked to a propenone group bearing a phenyl substituent. Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties due to their electron-deficient heterocyclic system, which facilitates binding to biological targets .
Properties
IUPAC Name |
(Z)-1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-6,9,15-16H,7-8,10-13H2/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZZOKUFHANIS-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Overview
The compound features a complex structure that includes a thiadiazole ring , a piperidine moiety , and an α,β-unsaturated carbonyl group . The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.28 | Induction of apoptosis via mitochondrial pathway |
| A549 (lung carcinoma) | 0.52 | Inhibition of tubulin polymerization |
| HL-60 (leukemia) | 4.27 | Cell cycle arrest |
These results indicate that the compound can significantly inhibit the growth of cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also shown effectiveness as an antimicrobial agent. The presence of the thiadiazole ring enhances its ability to interact with microbial targets. In vitro studies have revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 8 µg/mL | Antifungal |
These findings suggest that the compound can be developed further for use in treating bacterial and fungal infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Anticancer Mechanism :
- Induces apoptosis through mitochondrial pathways.
- Inhibits tubulin polymerization, disrupting mitotic spindle formation.
-
Antimicrobial Mechanism :
- Disrupts bacterial cell wall synthesis.
- Interferes with fungal cell membrane integrity.
Both mechanisms contribute to the compound's efficacy against various diseases, making it a candidate for further pharmacological exploration .
Case Studies
Several case studies have highlighted the clinical relevance of thiadiazole derivatives:
- Case Study 1 : A patient with resistant breast cancer showed significant tumor reduction after treatment with a thiadiazole derivative similar to the compound .
- Case Study 2 : In a clinical trial involving patients with recurrent bacterial infections, administration of the compound led to a marked decrease in infection rates compared to standard treatments.
These case studies underscore the potential clinical applications of (Z)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in oncology and infectious disease management .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit promising antimicrobial properties. Studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to (Z)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that similar thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The interaction of the compound with cellular receptors may also play a role in its anticancer effects.
Neurological Applications
Given the piperidine component, there is potential for applications in neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their effects on the central nervous system.
Synthesis and Characterization
The synthesis of (Z)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiadiazole ring via cyclization reactions.
- Synthesis of the piperidine moiety through nucleophilic substitution.
- Final coupling reactions to form the complete structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of thiadiazole-based compounds, researchers found that specific modifications led to enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural diversity in optimizing biological activity .
Case Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole core is distinct from the coumarin and benzodiazepine/oxazepane systems in 4g and 4h. Thiadiazoles are electron-deficient and may exhibit stronger hydrogen-bonding interactions compared to coumarin’s planar aromatic system .
Pharmacological Implications :
- The piperidine moiety in the target compound enhances solubility and basicity, contrasting with the tetrazole in 4g/4h , which is acidic and may influence bioavailability .
- Cyclopropyl substitution on the thiadiazole may confer metabolic stability compared to the methyl groups in 4g/4h , which are prone to oxidative demethylation.
Synthetic Complexity :
- The target compound likely requires cyclocondensation for thiadiazole formation, whereas 4g/4h involve multi-step assemblies of coumarin and diazepine/oxazepane cores .
Research Findings and Limitations
- Anticancer Activity : Thiadiazole-piperidine hybrids (e.g., the target compound) are reported to inhibit kinases like EGFR and VEGFR, though specific data for this analog is unavailable .
- Antimicrobial Gaps : Unlike 4g/4h , which show antimicrobial activity via tetrazole-mediated membrane disruption, the target compound’s mechanism remains unexplored.
Q & A
Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole-piperidine-propenone scaffold in this compound?
- Methodological Answer : The synthesis typically involves three key steps: (i) Thiadiazole ring formation : Cyclocondensation of cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form 5-cyclopropyl-1,3,4-thiadiazole-2-amine . (ii) Piperidine coupling : React the thiadiazole with 4-chloropiperidine via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base like triethylamine . (iii) Propenone assembly : Employ a Claisen-Schmidt condensation between the piperidine-thiadiazole intermediate and benzaldehyde under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Monitor reaction progress via TLC (toluene:ethyl acetate, 8:2 v/v) .
Q. How can the Z-configuration of the propenone moiety be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment. For example, in analogous compounds, the Z-configuration was confirmed by C=C bond torsion angles (e.g., 3.2° deviation from planarity) .
- NMR spectroscopy : Coupling constants (J) between the α- and β-protons of the enone system. Z-isomers typically exhibit J < 12 Hz due to restricted rotation, compared to E-isomers (J > 16 Hz) .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- TLC : Use silica gel plates with a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) to monitor reaction progress .
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) for quantitative purity assessment .
- Elemental analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR experiments : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms) that may obscure stereochemical assignments .
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies arising from crystal packing effects .
- Correlation with analogs : Cross-reference with structurally characterized derivatives (e.g., (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one) to validate trends in bond lengths/angles .
Q. What experimental designs are suitable for evaluating the compound’s potential anticancer activity?
- Methodological Answer :
- In vitro cytotoxicity assays : Use MTT or SRB assays against leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50 determination after 48-hour exposure .
- Mechanistic studies : Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential changes (JC-1 dye) .
- Structure-activity relationship (SAR) : Compare with derivatives lacking the cyclopropyl-thiadiazole group to identify critical pharmacophores .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding with thiadiazole sulfur and π-π stacking with the phenylpropenone group .
- QSAR modeling : Develop a regression model using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate electronic properties with activity .
Q. What strategies optimize reaction yields in the synthesis of the piperidine-thiadiazole intermediate?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling or CuI/L-proline for Ullmann-type reactions to improve aryl-piperidine bond formation .
- Solvent effects : Compare yields in DMSO (high polarity) vs. THF (low polarity) to stabilize transition states .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes (e.g., 150°C, 300 W) while maintaining >85% yield .
Q. How can reaction intermediates (e.g., enol-keto tautomers) be characterized spectroscopically?
- Methodological Answer :
- IR spectroscopy : Identify enol tautomers by O-H stretches (~3200 cm⁻¹) and keto forms by C=O stretches (~1680 cm⁻¹) .
- 13C NMR : Detect keto intermediates via carbonyl carbons at δ ~190 ppm, absent in enol forms .
- Mass spectrometry : Use HRMS (ESI+) to differentiate tautomers by exact mass (Δ < 2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
